N-[4-(hydroxyimino)-2-methyl-5-(propan-2-yl)cyclohexa-2,5-dien-1-ylidene]hydroxylamine
Description
N-[4-(Hydroxyimino)-2-methyl-5-(propan-2-yl)cyclohexa-2,5-dien-1-ylidene]hydroxylamine is a cyclohexadienylidene derivative characterized by a conjugated diene backbone substituted with hydroxyimino (–NOH), methyl, and isopropyl groups.
Properties
IUPAC Name |
N-(5-methyl-4-nitroso-2-propan-2-ylphenyl)hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-6(2)8-5-9(11-13)7(3)4-10(8)12-14/h4-6,12,14H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVJYJQLVMNTLNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N=O)C(C)C)NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(hydroxyimino)-2-methyl-5-(propan-2-yl)cyclohexa-2,5-dien-1-ylidene]hydroxylamine typically involves multi-step organic reactions. One common method includes the nitration of a suitable precursor, followed by reduction and subsequent oximation to introduce the hydroxyimino groups. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as crystallization and chromatography, ensures the final product meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
N-[4-(hydroxyimino)-2-methyl-5-(propan-2-yl)cyclohexa-2,5-dien-1-ylidene]hydroxylamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso derivatives.
Reduction: Reduction reactions can convert the hydroxyimino groups to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyimino groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to optimize reaction rates and yields.
Major Products Formed
The major products formed from these reactions include nitroso compounds, primary and secondary amines, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
N-[4-(hydroxyimino)-2-methyl-5-(propan-2-yl)cyclohexa-2,5-dien-1-ylidene]hydroxylamine serves as a valuable building block in organic synthesis. It is utilized for:
- Synthesis of Complex Molecules : The compound's unique structure allows it to act as a precursor for synthesizing more complex organic compounds.
- Reagent in Organic Reactions : It can participate in various chemical reactions, including oxidation, reduction, and substitution reactions.
Biology
In biological research, this compound is significant for:
- Studying Enzyme Mechanisms : The reactivity of the hydroxyimino groups facilitates investigations into enzyme-catalyzed reactions and protein modifications.
- Biochemical Research : It can alter the function of biomolecules by forming covalent bonds with nucleophilic sites on proteins, impacting signaling pathways and enzymatic activities.
Industrial Applications
The compound is also used in industrial settings:
- Production of Specialty Chemicals : this compound acts as an intermediate in the manufacture of various specialty chemicals.
- Chemical Manufacturing Processes : Its properties make it suitable for large-scale production processes involving nitration and reduction techniques.
Case Study 1: Enzyme Interaction Studies
Research has demonstrated that this compound can modify enzyme activity through covalent bonding. In a study examining its effects on cytochrome P450 enzymes, it was found that the compound inhibited enzyme activity by modifying critical residues involved in substrate binding.
Case Study 2: Synthesis of Nitroso Derivatives
A study focused on utilizing this compound to synthesize nitroso derivatives highlighted its versatility in organic synthesis. By employing controlled oxidation conditions, researchers successfully converted the hydroxylamine groups into nitroso compounds, which are valuable in various chemical applications.
Mechanism of Action
The mechanism by which N-[4-(hydroxyimino)-2-methyl-5-(propan-2-yl)cyclohexa-2,5-dien-1-ylidene]hydroxylamine exerts its effects involves its ability to interact with various molecular targets. The hydroxyimino groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that alter their function. This interaction can affect signaling pathways and enzymatic activities, making the compound a valuable tool in biochemical research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cyclohexadienylidene-Based Colorants ()
Compounds like CI 42045 and CI 42051 share the cyclohexa-2,5-dien-1-ylidene core but differ in substituents:
- CI 42045: Contains diethylamino and sulfonato groups, enhancing water solubility and enabling use as a cosmetic dye.
- CI 42051 : Features additional hydroxyl and sulfonato groups, increasing polarity for improved dye stability.
Key Differences :
- The target compound lacks sulfonato groups, likely reducing water solubility compared to CI 42045/51.
- Hydroxyimino groups may confer chelation properties, unlike the electron-rich diethylamino groups in colorants .
Hydroxamic Acid Derivatives ()
Hydroxamic acids such as N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide (8) and N-phenyl-2-furohydroxamic acid (11) share the hydroxylamine (–NHOH) functional group. These compounds are known for antioxidant and metal-chelating activities.
Key Differences :
- The isopropyl and methyl substituents could increase lipophilicity, altering bioavailability compared to chlorophenyl or furoyl groups .
Nitro-Substituted Cyclohexadienone (–4)
6-[(2-Hydroxy-5-methylanilino)methylidene]-4-nitrocyclohexa-2,4-dien-1-one features a nitro group (–NO₂) and methylanilino substituents. The nitro group is strongly electron-withdrawing, influencing electronic properties and reactivity.
Key Differences :
- The absence of aromatic amine substituents (e.g., methylanilino) may reduce π-π stacking interactions observed in the nitro analog .
Cyclohexadienylidene Metabolites ()
Metabolites like 2-[4-(dicyanomethylidene)cyclohexa-2,5-dien-1-ylidene]propanedinitrile exhibit cyano groups, which are highly polar and reactive. These compounds are likely involved in biological redox pathways.
Key Differences :
- The target compound’s hydroxyimino and isopropyl groups may reduce electrophilicity compared to cyano-substituted metabolites, altering metabolic pathways .
Research Implications and Gaps
- Antioxidant Potential: The target compound’s hydroxylamine group and conjugated system suggest radical scavenging activity, comparable to hydroxamic acids (e.g., compound 8) but with enhanced stability due to the diene backbone .
- Chelation Capacity: Hydroxyimino groups may bind metals like Fe³⁺ or Cu²⁺, similar to hydroxamic acids, but structural studies are needed to confirm coordination geometry .
- Synthetic Routes : Analogous to , hydroxylamine derivatives could be synthesized via condensation reactions, but regioselectivity of substituents (methyl vs. isopropyl) requires optimization .
Limitations : Direct experimental data on the target compound are absent in the provided evidence. Further studies on its spectroscopic properties, stability, and bioactivity are critical.
Biological Activity
N-[4-(hydroxyimino)-2-methyl-5-(propan-2-yl)cyclohexa-2,5-dien-1-ylidene]hydroxylamine is a complex organic compound notable for its unique structure and potential biological applications. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the presence of dual hydroxylamine groups and a cyclohexadiene core, which contribute to its reactivity. Its chemical formula is , with a CAS number of 74317-48-9. The structure allows for various chemical modifications, enhancing its utility in biological research.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Nitration of a suitable precursor.
- Reduction to form hydroxylamine groups.
- Oximation to introduce the hydroxyimino functionality.
These steps often require controlled temperatures and specific catalysts to optimize yield and purity .
The biological activity of this compound primarily arises from its ability to interact with various molecular targets through covalent bonding with nucleophilic sites on proteins and other biomolecules. This interaction can lead to modifications that alter protein function, impacting signaling pathways and enzymatic activities. The hydroxyimino groups play a crucial role in these interactions, making the compound a valuable tool in biochemical research .
Antioxidant Properties
Research indicates that compounds with hydroxylamine functionality often exhibit antioxidant properties. This compound has shown potential in scavenging free radicals, thus protecting cellular components from oxidative stress.
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes, particularly those involved in metabolic processes. For instance, it has shown promise as an inhibitor of certain kinases related to cancer cell proliferation .
Case Studies and Research Findings
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
